molecular formula C25H20ClN5O3 B10920490 N-[4-(4-chloro-1H-pyrazol-1-yl)benzyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[4-(4-chloro-1H-pyrazol-1-yl)benzyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10920490
M. Wt: 473.9 g/mol
InChI Key: QPIGTCZQDMMANQ-UHFFFAOYSA-N
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Description

N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)BENZYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(4-CHLORO-1H-PYRAZOL-1-YL)BENZYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and isoxazole intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination to introduce the chloro substituent. The isoxazole ring can be prepared via a cyclization reaction involving a nitrile oxide and an alkyne. The final step involves coupling the pyrazole and isoxazole intermediates with a benzyl halide under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)BENZYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-[4-(4-CHLORO-1H-PYRAZOL-1-YL)BENZYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by binding to its ligand-binding domain. The exact molecular pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • N~4~-[4-(4-FLUORO-1H-PYRAZOL-1-YL)BENZYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-[4-(4-BROMO-1H-PYRAZOL-1-YL)BENZYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-[4-(4-IODO-1H-PYRAZOL-1-YL)BENZYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N4-[4-(4-CHLORO-1H-PYRAZOL-1-YL)BENZYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro substituent on the pyrazole ring, in particular, can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C25H20ClN5O3

Molecular Weight

473.9 g/mol

IUPAC Name

N-[[4-(4-chloropyrazol-1-yl)phenyl]methyl]-6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H20ClN5O3/c1-15-23-21(11-22(29-25(23)34-30-15)17-5-9-20(33-2)10-6-17)24(32)27-12-16-3-7-19(8-4-16)31-14-18(26)13-28-31/h3-11,13-14H,12H2,1-2H3,(H,27,32)

InChI Key

QPIGTCZQDMMANQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=C(C=C4)N5C=C(C=N5)Cl

Origin of Product

United States

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